molecular formula C4H8ClN3O B1463339 (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 253196-36-0

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1463339
CAS RN: 253196-36-0
M. Wt: 149.58 g/mol
InChI Key: DPXUYBRGYFENOX-UHFFFAOYSA-N
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Description

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C4H7N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H . This indicates the presence of a 1,2,4-oxadiazole ring with a methyl group at the 3-position and a methanamine group at the 5-position.


Physical And Chemical Properties Analysis

The molecular weight of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is 113.12 . It is a non-combustible solid . More specific physical and chemical properties such as melting point, IR spectrum, NMR data, and LC–MS data were not found in the search results.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a prominent feature in medicinal chemistry due to its bioisosteric properties and wide spectrum of biological activities. It serves as a scaffold for novel drug development, with the potential for creating compounds with varied pharmacological profiles . The presence of the 1,2,4-oxadiazole ring in (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride could be exploited to design new drugs with enhanced efficacy and reduced side effects.

Enzyme Inhibition

Compounds containing the 1,2,4-oxadiazole moiety have been studied for their enzyme inhibitory properties. This is particularly relevant in the design of enzyme inhibitors as potential drugs. The structural features of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride may allow it to interact with specific enzymes, potentially leading to the development of targeted therapies .

Materials Chemistry

The unique electronic structure of the 1,2,4-oxadiazole ring makes it suitable for applications in materials chemistry, such as the development of scintillating materials. These materials are crucial in various detection systems used in scientific research and medical diagnostics .

Synthetic Organic Chemistry

In synthetic organic chemistry, the 1,2,4-oxadiazole ring can serve as a precursor for generating other heterocyclic and acyclic compounds through thermal and photochemical ring cleavages or reactions with various nucleophilic reagents. The reactivity of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride could be harnessed for the synthesis of complex organic molecules .

Biological Evaluation and Screening

Derivatives of 1,2,4-oxadiazole have been evaluated for various biological activities, including anti-cancer properties. The compound could be used in high-throughput screening to identify new bioactive molecules with potential therapeutic applications .

Peroxisome Proliferator-Activated Receptors (PPAR) Agonists

Research into 1,2,4-oxadiazole derivatives has shown potential in the development of agonists for PPARδ/β, which are receptors involved in the regulation of metabolism and inflammation. This compound could be pivotal in creating new treatments for metabolic disorders .

Safety and Hazards

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-6-4(2-5)8-7-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXUYBRGYFENOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672567
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253196-36-0
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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